tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(trifluoromethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-6-16-5-4-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQCZITWJGCWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031268-74-1 | |
| Record name | tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 4-(trifluoromethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives .
Scientific Research Applications
The compound has shown promise in various biological applications, particularly due to its interaction with specific biological targets. Below are some key areas of application:
Neuroprotective Effects
Research indicates that tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate may exhibit neuroprotective properties. It has been studied for its potential to inhibit enzymes involved in neurodegenerative diseases, such as beta-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease.
Case Study : A study demonstrated that a structurally similar compound significantly reduced cell death in astrocytes exposed to amyloid beta peptides, suggesting that this compound could offer protective effects against oxidative stress and inflammation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of piperidine compounds can exhibit notable antibacterial activity against various pathogens.
Case Study : In vitro tests showed a significant reduction in bacterial growth when exposed to similar piperidine derivatives, indicating potential therapeutic applications for treating infections .
Data Summary of Biological Activities
| Activity Type | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Cell Viability (Aβ exposure) | MTT Assay | 62.98% viability at 100 μM |
| MDA Level Reduction | TBARS Assay | Significant decrease observed |
Research Insights
- Mechanisms of Action : The compound's ability to inhibit key enzymes suggests it may prevent amyloid beta aggregation, a hallmark of Alzheimer's disease.
- Cellular Protection : Studies have indicated that it can reduce levels of pro-inflammatory cytokines, enhancing cellular resilience under stress conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related piperidine and pyrrolidine carbamates, focusing on substituent positions, ring size, and functional groups.
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Substituent Position and Ring Size
- Piperidine vs. Pyrrolidine : The target compound’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine analogue (CAS 186203-22-5). This flexibility is critical for binding to larger enzymatic pockets, while pyrrolidine derivatives are favored in CNS targets due to improved blood-brain barrier penetration .
- Trifluoromethyl Position : The 4-position -CF₃ in the target compound provides a balanced electronic effect (σ = 0.54 for -CF₃) and steric bulk, whereas 2- or 6-position -CF₃ groups (e.g., CAS 1432681-75-8) may disrupt hydrogen-bonding interactions in enzyme active sites .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated at ~2.5 (predicted), higher than the dimethyl-substituted analogue (LogP ~1.8 for CAS 544443-41-6), due to the strong hydrophobic contribution of -CF₃ .
- Solubility : The carbamate group in all compounds improves aqueous solubility compared to free amines, facilitating formulation in preclinical studies .
Biological Activity
Tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate is a compound of interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is known to influence its pharmacological properties. The carbamate functional group further enhances its stability and bioavailability.
Research indicates that this compound may exhibit multiple mechanisms of action, particularly in the context of neurodegenerative diseases like Alzheimer's. Its primary actions include:
- Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. In vitro studies have shown that this compound can inhibit β-secretase activity with an IC50 value indicating significant potency .
- Acetylcholinesterase Inhibition : The compound also exhibits acetylcholinesterase inhibitory activity, which is beneficial for enhancing cholinergic neurotransmission in neurodegenerative conditions. The Ki value for this inhibition has been reported as 0.17 μM, suggesting effective modulation of cholinergic pathways .
In Vitro Studies
In vitro experiments have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. Specifically, it has been shown to:
- Increase cell viability in the presence of Aβ1-42 peptides.
- Reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated during neuroinflammation associated with Alzheimer's disease .
In Vivo Studies
In vivo studies using scopolamine-induced models of Alzheimer's have indicated that while the compound shows promise in vitro, its effectiveness in vivo may be limited by factors such as bioavailability and metabolic stability. The treatment did not yield statistically significant results compared to established treatments like galantamine .
Case Studies and Clinical Relevance
A notable study explored the effects of the compound on neuroprotection against amyloid-beta toxicity in astrocytes. The findings showed that pre-treatment with this compound resulted in a marked increase in astrocyte survival rates when exposed to toxic Aβ concentrations. This suggests potential therapeutic applications for cognitive enhancement and neuroprotection in Alzheimer's disease patients.
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with other known compounds is useful:
| Compound Name | β-secretase IC50 (nM) | Acetylcholinesterase Ki (μM) | Main Action |
|---|---|---|---|
| This compound | 15.4 | 0.17 | Neuroprotection |
| Galantamine | 20 | 0.5 | Cholinergic enhancement |
| Donepezil | 10 | 0.2 | Cholinergic enhancement |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl(piperidin-3-yl)carbamate derivatives react with trifluoromethyl-containing electrophiles (e.g., 3-chloro-5-(trifluoromethyl)pyridine) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or THF at elevated temperatures (80–100°C) . Key steps include Boc protection of the piperidine nitrogen and regioselective substitution at the trifluoromethyl site.
Q. How is this compound characterized in research settings?
- Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C, including 2D techniques like COSY/HSQC for stereochemical confirmation), mass spectrometry (ESI-MS or HRMS for molecular weight validation), and HPLC (for purity assessment >95%). Chiral HPLC or SFC is used to resolve enantiomers when stereochemistry is critical .
Q. What is the role of the trifluoromethyl group in modifying the compound’s reactivity or bioactivity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (improving membrane permeability) and metabolic stability (resistance to oxidative degradation). In enzyme inhibition studies, it often occupies hydrophobic binding pockets, as seen in ABHD12 inhibitors . Computational modeling (e.g., docking with AutoDock) can predict interactions with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?
- Methodological Answer : Stereoselectivity is achieved via chiral catalysts (e.g., BH₃/Me₂S with enantiopure ligands) or asymmetric hydrogenation (Pd/C under H₂). For example, tert-butyl carbamates with chiral centers are synthesized using enantiopure starting materials (e.g., (3R,5S)-piperidine derivatives) and monitored via chiral HPLC . Solvent choice (e.g., THF vs. DCM) and temperature gradients (0°C to reflux) further refine enantiomeric excess.
Q. What strategies address conflicting data in biological activity studies involving this compound?
- Methodological Answer : Discrepancies in bioactivity may arise from assay variability (e.g., cell line differences) or substituent positional effects (meta vs. para trifluoromethyl placement). Systematic SAR studies with analogs (e.g., replacing trifluoromethyl with cyano or methyl groups) clarify structure-activity relationships. Dose-response curves and kinetic assays (e.g., IC₅₀ comparisons) validate target engagement .
Q. How can instability issues during synthesis or storage be mitigated?
- Methodological Answer : Instability often stems from hydrolysis of the carbamate group or oxidation of the piperidine ring . Solutions include:
- Inert atmospheres (Ar or N₂) during reactions .
- Low-temperature storage (-20°C) in anhydrous solvents (e.g., DCM or EtOAc).
- Protecting group strategies (e.g., using Fmoc or Alloc groups for temporary protection of reactive amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
